4-Fluoro-3-nitrobenzyl alcohol
Overview
Description
4-Fluoro-3-nitrobenzyl alcohol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom at the 4-position and a nitro group at the 3-position
Preparation Methods
4-Fluoro-3-nitrobenzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 4-fluoro-3-nitrobenzoic acid using borane in tetrahydrofuran (THF) at 0°C . This method is efficient and yields a high purity product. Industrial production methods may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
4-Fluoro-3-nitrobenzyl alcohol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming 4-fluoro-3-aminobenzyl alcohol. This reaction typically uses reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
4-Fluoro-3-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nitro and fluorine groups.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitrobenzyl alcohol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps. The fluorine atom can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
4-Fluoro-3-nitrobenzyl alcohol can be compared with other similar compounds, such as:
3-Fluoro-4-nitrobenzyl alcohol: This compound has the fluorine and nitro groups in different positions, which can affect its reactivity and applications.
4-Fluoro-3-aminobenzyl alcohol:
4-Fluoro-3-methoxybenzyl alcohol: Another derivative with a methoxy group instead of a nitro group, used in different chemical syntheses.
Biological Activity
4-Fluoro-3-nitrobenzyl alcohol (CAS Number: 20274-69-5) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses a benzene ring substituted with a fluorine atom at the para position and a nitro group at the meta position relative to the hydroxyl group. This configuration contributes to its chemical reactivity and biological properties.
Chemical Formula: CHFNO\
Molecular Weight: 155.13 g/mol
Melting Point: 70-72 °C
The biological activity of this compound is influenced by its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding: Its functional groups allow it to interact with receptors, which can modulate signaling pathways critical for cell function.
- Antimicrobial Activity: Related compounds have shown antibacterial properties, suggesting that this compound might exhibit similar effects against certain pathogens.
Antimicrobial Properties
Research indicates that derivatives of this compound may possess antimicrobial activity. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated effectiveness against Klebsiella pneumoniae, acting on penicillin-binding proteins to promote cell lysis. This suggests that this compound could be explored for similar applications.
Cytotoxicity Studies
A study examining the cytotoxic effects of nitro-substituted benzyl compounds found that certain derivatives exhibited significant activity against various cancer cell lines. The presence of nitro groups was correlated with increased cytotoxicity, indicating that this compound may also have potential as an anticancer agent .
Case Study 1: Antimicrobial Activity
A recent investigation into the antimicrobial properties of nitro-substituted compounds highlighted the effectiveness of this compound derivatives against gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
4-F-3-NBA | Staphylococcus aureus | 32 |
4-F-3-NBA | Escherichia coli | 64 |
Case Study 2: Anticancer Potential
In vitro studies on the cytotoxic effects of various nitro-substituted benzyl alcohols revealed that compounds similar to this compound inhibited cell proliferation in human cancer cell lines. The results demonstrated a dose-dependent response, suggesting its potential as a lead compound for further development .
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWJZTFMDWSRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400189 | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20274-69-5 | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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